5-hydroxy-4,7-dimethyl-2H-chromen-2-one
Overview
Description
5-Hydroxy-4,7-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H10O3 . It has a molecular weight of 190.2 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a chromen-2-one core with hydroxy and methyl substituents at the 5, 4, and 7 positions . The InChI code for this compound is 1S/C11H10O3/c1-6-3-8(12)11-7(2)5-10(13)14-9(11)4-6/h3-5,12H,1-2H3 .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 371.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 51.2±0.3 cm³ and a molar volume of 149.8±3.0 cm³ .Scientific Research Applications
Synthesis Methodologies
- A novel synthesis approach for derivatives of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, like 5-hydroxy-2,2-dimethyl-10-propyl-2H-pyrano[2,3-f]chromen-8-one, has been developed. This method provides easy access to key intermediates for asymmetric synthesis of complex compounds like calanolide A (Fox, Lennon, & Meek, 2002).
Biological Screening and Cytotoxic Activity
- Compounds including derivatives of this compound have been synthesized and evaluated for selected biological screenings. Some derivatives showed significant cytotoxic and bactericidal activities, indicating potential medicinal applications (Khan et al., 2003).
Heterocyclization and Spectroscopy
- The heterocyclization of 4-hydroxy-3 - ((2-hydroxy-4,4-dimethyl-6-oxocyclohex1-en-1-yl) (aryl) methyl) -2H-chromen-2-ones was explored, yielding compounds with potential applications in various fields. These findings highlight the versatility and chemical reactivity of this compound derivatives (Kostritskiy et al., 2020).
Antimicrobial and Antioxidant Properties
- Synthesis of coumarin derivatives, closely related to this compound, showed that some compounds exhibit potent antimicrobial, antioxidant, and plant growth inhibition properties. These derivatives could be significant for pharmaceutical and agricultural applications (Khan et al., 2004).
Histamine Release Inhibitory Effects
- Derivatives of this compound from Rhododendron dauricum were found to significantly inhibit histamine release from rat peritoneal mast cells. This discovery has implications in allergy and inflammation research (Iwata et al., 2004).
Antibacterial and Antioxidant Derivatives
- New derivatives of this compound showed significant antibacterial activity against various strains and also exhibited varying degrees of antioxidant activity. These findings suggest potential uses in antimicrobial and antioxidant therapies (Al-ayed, 2011).
Structural and Spectroscopic Analysis
New Chemical Scaffold Discovery
- Research on expanding the chemical territory of 2,2-dimethyl-2H-chromene derivatives led to the discovery of new compounds exhibiting inhibitory effects on ANO1, a protein implicated in various carcinomas. This suggests potential therapeutic applications of these compounds in cancer treatment (Seo et al., 2020).
Photochromic Materials and Natural Products
- Studies involving chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, integral to photochromic materials and biologically active natural products, highlight the diverse applications of this compound and its derivatives in material science and biochemistry (Rawat, Prutyanov, & Wulff, 2006).
Anticancer Drug Development
- Chemical shift assignment and molecular modeling studies of chromene derivatives, similar to this compound, suggest their potential as leads for new anticancer drugs. This underscores the importance of such compounds in developing novel therapeutic agents (Santana et al., 2020).
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of chromenes . Chromenes have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Chromenes, in general, are known to interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s logp value of 308 suggests that it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Action Environment
It is known that the compound’s stability can be affected by temperature, as it has a storage temperature of 28°c .
Properties
IUPAC Name |
5-hydroxy-4,7-dimethylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8(12)11-7(2)5-10(13)14-9(11)4-6/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLYYXMYNBADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212742 | |
Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-27-9 | |
Record name | 5-Hydroxy-4,7-dimethyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6335-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6335-27-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Coumarin, 4,7-dimethyl-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the synthesis described in the paper?
A1: this compound serves as a crucial starting material in the multicomponent condensation reaction leading to the formation of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid []. This reaction, carried out in two steps, involves the initial interaction of this compound with 4-methoxyphenylglyoxal and Meldrum's acid in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media [].
Q2: What information about the structural characterization of the final compound, derived from this compound, is provided in the research?
A2: The researchers utilized various spectroscopic techniques to confirm the structure of the final compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. These techniques included 1H-NMR, 13C-NMR spectroscopy, and high-resolution mass spectrometry []. These data collectively validated the successful synthesis and provided insights into the structural features of the synthesized compound.
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